An In-Depth Technical Guide to 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose for Researchers and Drug Development Professionals
An Introduction to a Versatile Glycochemical Intermediate
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is a fully acetylated derivative of D-mannose, a C-2 epimer of glucose. This peracetylated form of mannose serves as a crucial intermediate in carbohydrate chemistry and glycobiology, finding extensive applications in the synthesis of complex glycans, glycoconjugates, and various biologically active molecules. Its enhanced solubility in organic solvents compared to free mannose, and the utility of the acetyl groups as protecting groups, make it a valuable building block in multi-step synthetic routes. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Physicochemical Properties
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Synonyms | D-Mannose pentaacetate, α-D-Mannose pentaacetate | [1][2] |
| CAS Number | 25941-03-1, 4163-65-9 (α-anomer) | [1] |
| Molecular Formula | C₁₆H₂₂O₁₁ | [1] |
| Molecular Weight | 390.34 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 60-62 °C | [1] |
| Optical Rotation | [α]²⁰/D = +36 ± 1° (c=2 in Acetone) | [1] |
| Solubility | Soluble in dichloromethane, ether, ethyl acetate, methanol, and chloroform. | [3] |
Synthesis of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
The most common method for the synthesis of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is the per-O-acetylation of D-mannose. This reaction involves the treatment of D-mannose with an acetylating agent, typically acetic anhydride, in the presence of a catalyst.
Experimental Protocol: Per-O-acetylation of D-mannose
This protocol is adapted from a general procedure for the acetylation of monosaccharides.[4]
Materials:
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D-mannose
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Acetic anhydride
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Perchloric acid (70%)
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Ice water
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Ethanol
Procedure:
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In a conical flask, suspend 3.0 g of D-mannose in 10 mL of acetic anhydride.
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While constantly swirling the flask, slowly add 0.7 mL of 70% perchloric acid dropwise. Maintain the temperature of the reaction mixture below 35 °C. Continue swirling until the D-mannose is completely dissolved.
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Allow the reaction mixture to stand at room temperature for 30 minutes.
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Pour the reaction mixture into a beaker containing ice water.
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Stir the mixture vigorously to precipitate the product.
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Filter the solid product and wash it thoroughly with cold water.
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Dry the obtained solid.
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Recrystallize the crude product from hot ethanol to yield pure 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose.
Applications in Research and Drug Development
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is a versatile precursor for the synthesis of a wide range of biologically important molecules. Its primary utility lies in its role as a glycosyl donor or an intermediate in the synthesis of more complex glycosyl donors.
Glycosylation Reactions
As a key intermediate, 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is used in glycosylation reactions to introduce mannose residues into various molecules, including the synthesis of glycoproteins and glycolipids.[5] It can be converted into other glycosyl donors, such as glycosyl halides or thioglycosides, for use in specific glycosylation strategies.
Synthesis of Glycopyranoside Phosphates and T-Lymphocyte Modulation
A significant application of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is in the preparation of glycopyranoside phosphates. These compounds are utilized in studies of T-lymphocyte mediated inflammatory diseases.[3] While the direct signaling pathway of the penta-acetylated mannose is not extensively described, its conversion to mannose-based structures that can influence T-cell activity is of considerable interest. D-mannose itself has been shown to induce the generation of regulatory T cells (Treg cells) by promoting the activation of latent TGF-β.[6] This suggests that mannose-containing molecules derived from 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose could have immunomodulatory effects.
The following diagram illustrates a logical workflow from 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose to the potential modulation of T-cell responses, based on its use as a precursor for immunologically active molecules.
Caption: A logical workflow from the precursor to its potential biological application.
Experimental Workflow: Synthesis of a Glycosyl Donor from 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
The following diagram outlines a typical experimental workflow for the conversion of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose into a more reactive glycosyl donor for use in glycosylation reactions.
Caption: A typical workflow for generating a glycosyl donor and its use.
Conclusion
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is a cornerstone of synthetic carbohydrate chemistry. Its utility as a protected form of D-mannose and as a precursor to various glycosyl donors makes it an indispensable tool for researchers in glycobiology, medicinal chemistry, and drug development. The ability to chemically synthesize complex mannose-containing structures from this versatile starting material opens avenues for the development of novel therapeutics, including vaccines and immunomodulatory agents. A thorough understanding of its properties and reactivity is essential for its effective application in the laboratory.
References
- 1. Phosphorylation-Dependent Regulation of T-Cell Activation by PAG/Cbp, a Lipid Raft-Associated Transmembrane Adaptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glycodepot.com [glycodepot.com]
- 3. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose, 97% | Masstech Portal [masstechportal.org]
- 5. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 6. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
